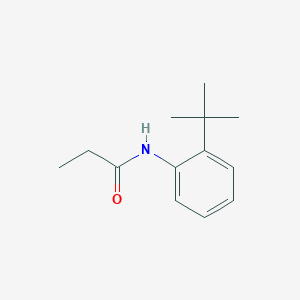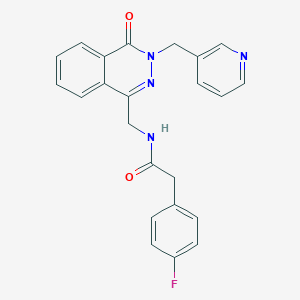
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a fluorophenyl group, a pyridinylmethyl group, and a phthalazinone moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorophenyl intermediate:
Synthesis of the pyridinylmethyl intermediate: This step involves the alkylation of pyridine with a suitable alkylating agent.
Formation of the phthalazinone moiety: This step involves the cyclization of a suitable precursor to form the phthalazinone ring.
Coupling reactions: The final step involves coupling the fluorophenyl, pyridinylmethyl, and phthalazinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in various diseases.
Pharmaceutical Development: The compound can be used in the formulation of new pharmaceutical products, particularly those with anti-inflammatory or anticancer properties.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
- 4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity
Properties
Molecular Formula |
C23H19FN4O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-oxo-3-(pyridin-3-ylmethyl)phthalazin-1-yl]methyl]acetamide |
InChI |
InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)12-22(29)26-14-21-19-5-1-2-6-20(19)23(30)28(27-21)15-17-4-3-11-25-13-17/h1-11,13H,12,14-15H2,(H,26,29) |
InChI Key |
FWQRLQNVHRFQSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CN=CC=C3)CNC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


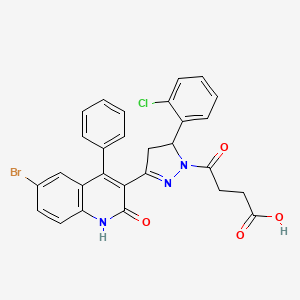
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)
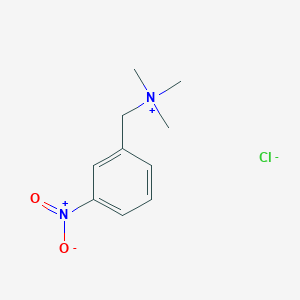

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
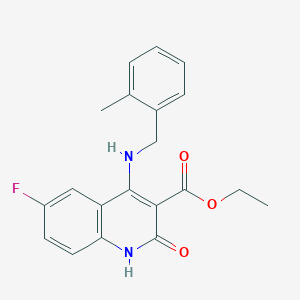
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)
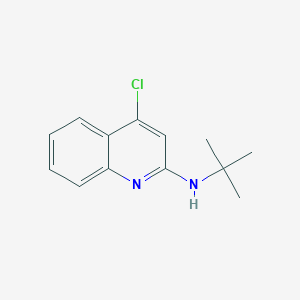
![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)
![Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14124711.png)
![N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14124712.png)
![1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B14124714.png)
